molecular formula C21H15Cl2N3O2 B2942343 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 393837-38-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2942343
CAS No.: 393837-38-2
M. Wt: 412.27
InChI Key: VADBEZHHWOKYAL-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a benzimidazole-derived compound characterized by a phenyl-substituted benzimidazole core linked to a 2,4-dichlorophenoxyacetamide side chain. The benzimidazole moiety is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets through hydrogen bonding and π-π stacking.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2/c22-13-9-10-19(15(23)11-13)28-12-20(27)24-16-6-2-1-5-14(16)21-25-17-7-3-4-8-18(17)26-21/h1-11H,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADBEZHHWOKYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H21Cl2N3O3
  • Molar Mass : 448.34 g/mol
  • CAS Number : 313275-18-2

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-diabetic properties. The dichlorophenoxy group enhances its pharmacological profile.

Research indicates that compounds with a benzimidazole core often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to decreased blood glucose levels, making it a candidate for diabetes management .
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which can protect cells from oxidative stress .
  • Cell Cycle Regulation : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Reference
α-Glucosidase Inhibition0.71 ± 0.02
Cytotoxicity against LO2 CellsNon-cytotoxic
Antioxidant ActivityModerate
Induction of ApoptosisObserved

Case Studies

Several studies have evaluated the efficacy of related benzimidazole derivatives:

  • Anti-Diabetic Potential : A study synthesized various benzimidazole derivatives and tested them for α-glucosidase inhibition. The most potent compound exhibited an IC50 value significantly lower than that of acarbose, a standard anti-diabetic drug .
  • Cancer Cell Studies : Another investigation focused on the antiproliferative effects of benzimidazole derivatives on cancer cell lines. Results indicated that these compounds could effectively induce apoptosis in several types of cancer cells, suggesting their potential as therapeutic agents .
  • In Vivo Efficacy : In vivo studies demonstrated that certain derivatives significantly improved glucose tolerance in diabetic models, indicating their potential utility in clinical settings for diabetes management .

Comparison with Similar Compounds

Variations in the Acetamide Side Chain

The acetamide side chain is critical for modulating biological activity. Key comparisons include:

Compound Side Chain Structure Key Activity Reference
Target Compound 2,4-Dichlorophenoxyacetamide Not explicitly reported -
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i/25a) 4-(4-Chlorophenyl)-1,2,3-triazole 64.99% quorum sensing inhibition
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p/25b) 4-(4-Nitrophenyl)-1,2,3-triazole 68.23% quorum sensing inhibition
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a) Thioacetamide with sulfonamide Antimicrobial/anticancer (implied)
N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (16) Thioacetamide with diphenylimidazole Antitumor activity

Key Insights :

  • Triazole-containing analogs (e.g., 6i, 6p) demonstrate potent quorum sensing inhibition in Pseudomonas aeruginosa, suggesting that electron-withdrawing groups (e.g., nitro, chloro) enhance activity .
  • Thioacetamide derivatives (e.g., 5a, 16) exhibit antimicrobial or antitumor effects, indicating sulfur substitution may alter redox properties or enzyme inhibition .

Substituents on the Benzimidazole-Phenyl Moiety

Modifications to the benzimidazole-phenyl scaffold significantly influence activity:

Compound Substituents Activity Reference
Target Compound Unsubstituted phenyl Not reported -
N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide 5-Nitro on benzimidazole; 4-chlorophenoxy Likely enhanced electron deficiency
3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (11) Thiazolidinone ring Anticancer (implied)
N-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide Ethyl linker; 2-chlorophenoxy Structural similarity to cruzipain inhibitors

Key Insights :

  • Chlorine substituents enhance lipophilicity and may improve pharmacokinetics, as seen in antitumor analogs .
  • Linker modifications (e.g., ethyl in ) alter spatial orientation, affecting target binding.

Key Insights :

  • Benzimidazole-cinnamide hybrids () demonstrate tubulin inhibition, a mechanism distinct from triazole-containing antimicrobial analogs.

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